molecular formula C18H13N3O5 B2586824 (4Z)-5-methyl-4-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]-2-phenylpyrazol-3-one CAS No. 444332-43-8

(4Z)-5-methyl-4-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]-2-phenylpyrazol-3-one

Cat. No. B2586824
M. Wt: 351.318
InChI Key: HGJNOOBJEGXXKX-AUWJEWJLSA-N
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Description

(4Z)-5-methyl-4-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]-2-phenylpyrazol-3-one is a useful research compound. Its molecular formula is C18H13N3O5 and its molecular weight is 351.318. The purity is usually 95%.
BenchChem offers high-quality (4Z)-5-methyl-4-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]-2-phenylpyrazol-3-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4Z)-5-methyl-4-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]-2-phenylpyrazol-3-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Methodologies and Chemical Properties

  • The facile one-pot synthesis methodologies of related pyrazole derivatives highlight the versatility of these compounds in organic synthesis. These methods involve regioselective nucleophilic addition reactions that produce a variety of heterocyclic compounds (Latif & Rady, 2004). Such synthetic routes offer pathways for the generation of complex structures from simpler precursors.
  • The study of the structure and tautomeric behavior of benzoyl- and methyl-substituted pyrazolones using NMR and X-ray analysis (Holzer et al., 2003) contributes to understanding the chemical properties and stability of these molecules, which is essential for their application in various fields.

Biological and Antioxidant Activities

  • The antioxidant activities of bis-isoxazoline derivatives, including those with similar structural motifs to the specified compound, were investigated, revealing significant radical scavenging activity and potential as antioxidant additives. These findings suggest that structurally related compounds could exhibit similar beneficial properties (Zeng et al., 2016).

Material and Dye Applications

  • The development of dyes and pigments based on pyrazole derivatives has been explored, indicating the potential of such compounds in textile and material science applications. This includes the synthesis of pyrazolo[4′,3′:5,6]pyrazino[2,3‐c]pyrazoles and their application to polyester fibers, showcasing the versatility of these compounds in creating new materials with desired properties (Rangnekar, 2007).

Spectroscopic and Thermodynamic Studies

  • Spectroscopic and thermodynamic properties of closely related compounds have been analyzed to understand their behavior and stability under different conditions. Such studies provide insights into the electronic structure, reactivity, and potential applications of these molecules in various scientific domains (Uppal, Kamni, & Khajuria, 2019).

properties

IUPAC Name

(4Z)-5-methyl-4-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]-2-phenylpyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O5/c1-11-14(18(22)20(19-11)13-5-3-2-4-6-13)7-12-8-16-17(26-10-25-16)9-15(12)21(23)24/h2-9H,10H2,1H3/b14-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGJNOOBJEGXXKX-AUWJEWJLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C1=CC2=CC3=C(C=C2[N+](=O)[O-])OCO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC\1=NN(C(=O)/C1=C\C2=CC3=C(C=C2[N+](=O)[O-])OCO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4Z)-5-methyl-4-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]-2-phenylpyrazol-3-one

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